1-(2-phenylethyl)-1H-pyrazol-4-ol
Description
1-(2-Phenylethyl)-1H-pyrazol-4-ol (C₁₁H₁₂N₂O; molecular weight: 188.23 g/mol) is a pyrazole derivative characterized by a hydroxyl group at the 4-position and a 2-phenylethyl substituent at the 1-position of the heterocyclic ring . This structure confers unique physicochemical properties, including moderate lipophilicity due to the aromatic phenylethyl group and hydrogen-bonding capacity from the hydroxyl group.
Properties
IUPAC Name |
1-(2-phenylethyl)pyrazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c14-11-8-12-13(9-11)7-6-10-4-2-1-3-5-10/h1-5,8-9,14H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUQLFPVLAXBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=C(C=N2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Phenylethyl)-1H-pyrazol-4-ol can be synthesized through several synthetic routes. One common method involves the cyclization of hydrazones derived from phenylethyl ketones with hydrazine. The reaction typically occurs under acidic or basic conditions, with the choice of solvent and temperature influencing the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and scalability. Catalysts and specific reaction conditions are fine-tuned to maximize yield and minimize by-products.
Chemical Reactions Analysis
Halogenation Reactions
The hydroxyl group at the 4-position undergoes halogenation with agents like SOCl₂ or PCl₅:
Example reaction :
text1-(2-Phenylethyl)-1H-pyrazol-4-ol + SOCl₂ → 4-Chloro-1-(2-phenylethyl)-1H-pyrazole + H₂O + SO₂
| Halogenating Agent | Conditions | Product | Yield |
|---|---|---|---|
| SOCl₂ | Reflux, 6h | 4-Chloro derivative | 78% |
| PCl₅ | Toluene, 80°C | 4-Chloro derivative | 85% |
Halogenated derivatives serve as intermediates for cross-coupling reactions.
Condensation Reactions
The hydroxyl group participates in nucleophilic substitutions with carbonyl compounds :
Reaction pathway :
textThis compound + RCHO → 4-(RCH=O)-substituted pyrazole + H₂O
| Aldehyde/Ketone | Catalyst | Application |
|---|---|---|
| Formaldehyde | H₂SO₄ | Antimicrobial derivatives |
| Benzaldehyde | p-TsOH | Fluorescent probes |
Esterification and Etherification
The hydroxyl group forms esters or ethers under standard conditions:
Esterification :
textThis compound + AcCl → 4-Acetoxy derivative + HCl
Etherification :
textThis compound + CH₃I → 4-Methoxy derivative + HI
| Derivative Type | Reagent | Biological Activity |
|---|---|---|
| Acetoxy | Acetic anhydride | Enhanced lipophilicity |
| Methoxy | Methyl iodide | COX-2 inhibition |
Biological Activity Modulation
Structural modifications correlate with therapeutic effects:
Comparative Reactivity Analysis
| Reaction Type | Rate (Relative to Pyrazole) | Driving Factor |
|---|---|---|
| Halogenation | 1.5× faster | Electron-rich hydroxyl group |
| Esterification | 2.0× slower | Steric hindrance from phenylethyl |
| Condensation | Comparable | Resonance stabilization |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1-(2-phenylethyl)-1H-pyrazol-4-ol exhibit significant anticancer properties. For instance, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit cancer cell proliferation. The results demonstrated that certain compounds showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (breast) | 0.013 | |
| Compound B | HeLa (cervical) | 0.044 | |
| Compound C | A549 (lung) | 0.067 |
Antimicrobial Properties
The antimicrobial potential of this compound has also been investigated. In one study, its derivatives were tested against both Gram-positive and Gram-negative bacteria. The findings revealed that some compounds exhibited excellent antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacteria Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Compound D | Staphylococcus aureus | 5 μg/mL | |
| Compound E | Escherichia coli | 10 μg/mL |
Fungicidal Activity
The fungicidal properties of pyrazole derivatives have been explored as well, particularly in the control of plant pathogenic fungi. Research has shown that these compounds can be effective in protecting crops from various fungal infections, enhancing agricultural productivity .
Table 3: Fungicidal Efficacy of Pyrazole Derivatives
| Compound | Fungal Pathogen | Efficacy (%) | Reference |
|---|---|---|---|
| Compound F | Botrytis cinerea | 85% | |
| Compound G | Aspergillus niger | 90% |
Case Study 1: Anticancer Research
A recent study synthesized a novel series of pyrazole derivatives based on this compound and evaluated their anticancer activity through in vitro assays. The most promising candidates were further analyzed for their mechanism of action, revealing that they induced apoptosis in cancer cells via the mitochondrial pathway, which is crucial for developing new cancer therapies .
Case Study 2: Agricultural Application
In agricultural research, a formulation containing this compound was tested in field trials against common fungal pathogens affecting wheat crops. The results indicated a significant reduction in disease incidence compared to untreated controls, demonstrating the compound's potential as an eco-friendly fungicide .
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-1H-pyrazol-4-ol depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Insights:
Substituent Effects on Lipophilicity :
- The 2-phenylethyl group in the target compound enhances lipophilicity compared to smaller alkyl chains (e.g., 2-methylpropyl in ), which may influence membrane permeability in bioactive contexts.
- Fluorinated analogs (e.g., ) exhibit increased polarity and metabolic stability due to fluorine’s electronegativity and small atomic radius.
Hydrogen-Bonding and Crystallography :
- Hydroxyl groups at the 4-position (common in ) enable intramolecular hydrogen bonds (e.g., O–H···N in pyrazole rings), stabilizing molecular conformations and facilitating crystal packing .
Synthetic and Industrial Relevance: Methanol derivatives (e.g., ) serve as intermediates for further functionalization, such as esterification or oxidation. Halogenated pyrazoles (e.g., ) are prioritized in drug discovery for their enhanced binding affinity and resistance to enzymatic degradation.
Biological Activity
1-(2-phenylethyl)-1H-pyrazol-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its pharmacological properties, mechanisms of action, and potential applications based on recent research findings.
Overview of the Compound
This compound is a pyrazole derivative that has been studied for various therapeutic applications, including its antimicrobial and anti-inflammatory properties. The compound's unique structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in inflammation and microbial resistance. It is believed that the compound may exert its effects by:
- Inhibiting cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
- Interacting with various receptors and enzymes, which can alter cellular responses to inflammation and infection .
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of this compound. Its effectiveness against various pathogens has been demonstrated through in vitro assays. For instance:
| Pathogen | Activity |
|---|---|
| Escherichia coli | Moderate inhibition |
| Staphylococcus aureus | Significant inhibition |
| Candida albicans | Variable activity |
Research indicates that structural modifications can enhance its antimicrobial efficacy, particularly against resistant strains .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been characterized through various bioassays. In animal models, the compound has shown:
- Reduction in carrageenan-induced paw edema.
- Inhibition of cytokine release in response to inflammatory stimuli.
These findings suggest that the compound could serve as a potential therapeutic agent for inflammatory diseases .
Study on Antimicrobial Efficacy
A study conducted by Burguete et al. synthesized a series of pyrazole derivatives including this compound and evaluated their antimicrobial properties against clinical isolates. The results indicated that certain derivatives exhibited enhanced activity against E. coli and S. aureus, suggesting a promising avenue for developing new antibiotics based on this scaffold .
Evaluation of Anti-inflammatory Properties
In another study, researchers evaluated the anti-inflammatory effects of this compound using a rat model. The compound demonstrated comparable efficacy to standard anti-inflammatory drugs like indomethacin, highlighting its potential as an alternative treatment option for inflammatory conditions .
Q & A
Q. What are the key synthetic methodologies for preparing 1-(2-phenylethyl)-1H-pyrazol-4-ol, and how can regioselectivity be controlled during pyrazole ring formation?
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloaddition reactions. For this compound, regioselectivity in pyrazole ring formation can be influenced by steric and electronic effects of substituents. For example, using substituted hydrazines or directing groups on precursors can favor 4-hydroxypyrazole formation. A general protocol involves refluxing intermediates with chloranil in xylene for oxidative cyclization, followed by purification via recrystallization . Control over reaction temperature and stoichiometry is critical to minimize byproducts.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : and NMR can resolve the pyrazole ring protons (e.g., distinguishing C-3 vs. C-5 positions) and the 2-phenylethyl substituent. Aromatic protons typically appear as multiplet signals at δ 7.2–7.5 ppm.
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, related pyrazole derivatives show mean C–C bond lengths of ~1.39 Å and intermolecular hydrogen-bonding patterns critical for crystal packing .
- FTIR : The hydroxyl group (O–H stretch) appears as a broad peak near 3200–3400 cm, while pyrazole ring vibrations occur at 1500–1600 cm.
Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound in the solid state?
Graph set analysis (as per Etter’s rules) can classify hydrogen-bonding motifs. The hydroxyl group at position 4 often acts as a donor, forming O–H···N or O–H···O interactions with adjacent molecules. For example, in analogous pyrazol-4-ol derivatives, R(8) motifs are common, leading to dimeric or chain-like structures . These interactions can be visualized using Mercury or PLATON software.
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported solubility or stability data for this compound?
Discrepancies may arise from differences in solvent polarity, pH, or impurities. Methodological recommendations:
- Perform solubility studies in aprotic (e.g., DMSO, acetonitrile) vs. protic (e.g., methanol, water) solvents using UV-Vis spectroscopy or HPLC.
- Assess stability under varying temperatures (25–60°C) and pH (2–12) via accelerated degradation studies .
- Cross-validate results using orthogonal techniques (e.g., TGA for thermal stability, -NMR for chemical integrity).
Q. How can computational chemistry (e.g., DFT, docking) predict the reactivity or biological activity of this compound?
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrostatic potential maps, HOMO-LUMO gaps, and hydrogen-bonding energies. For example, the hydroxyl group’s electron density can guide predictions of nucleophilic attack sites .
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina. Pyrazole derivatives often bind to ATP pockets via π-π stacking (aromatic rings) and hydrogen bonding (hydroxyl group) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity >98%?
Critical factors include:
- Purification : Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane gradients) for large batches.
- Byproduct Control : Monitor intermediates via LC-MS to detect regioisomeric impurities (e.g., 1H-pyrazol-5-ol derivatives) .
- Process Optimization : Use flow chemistry to enhance heat/mass transfer during cyclization steps, reducing reaction times by ~30% .
Methodological Guidance for Data Interpretation
Q. How should researchers analyze conflicting crystallographic data for pyrazole derivatives?
- Data Quality : Ensure data-to-parameter ratios >10 and R factors <0.08 for high reliability. For example, a study on 2-(4-chlorophenyl)pyrazole achieved R = 0.081 using SHELXL .
- Hydrogen-Bonding Artifacts : Re-examine disordered solvent molecules or counterions that may distort hydrogen-bond metrics .
- Software Cross-Check : Compare refinement results across SHELXL, Olex2, and CRYSTALS to identify systematic errors .
Safety and Handling Protocols
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., xylene, POCl) .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal and segregate halogenated waste .
Tables for Key Data
Table 1. Comparison of Analytical Techniques for Pyrazole Derivatives
Table 2. Common Hydrogen-Bonding Motifs in Pyrazol-4-ol Derivatives
| Motif Type | Donor-Acceptor Pair | Graph Set Notation | Reference |
|---|---|---|---|
| Dimerization | O–H···N (intermolecular) | R(8) | |
| Chain | O–H···O (intermolecular) | C(4) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
